N-(2,6-Dichloro-3-methylphenyl)acetamide
Overview
Description
The compound "N-(2,6-Dichloro-3-methylphenyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives, which are structurally related to the compound . These derivatives are synthesized and evaluated for their biological activity, particularly as opioid kappa agonists, and for their structural and vibrational characteristics . The papers also explore the synthesis and structural analysis of related compounds, providing insights into the influence of different substituents on the acetamide moiety .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of appropriate aniline derivatives with acyl chlorides or other acylating agents. For instance, the synthesis of various N-[2-(1-pyrrolidinyl)ethyl]acetamides was achieved starting from chiral amino acids, introducing different alkyl and aryl substituents to obtain compounds with potent opioid kappa agonist properties . In another study, the reaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic compounds . These methods could potentially be adapted for the synthesis of "N-(2,6-Dichloro-3-methylphenyl)acetamide" by choosing the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR, FTIR, and X-ray diffraction analysis. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these techniques . Similarly, the structural and vibrational characteristics of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were investigated using FTIR, FT-Raman spectra, and quantum chemical calculations . These studies provide a framework for analyzing the molecular structure of "N-(2,6-Dichloro-3-methylphenyl)acetamide."
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring and the acetamide moiety. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide were shown to undergo hydrolysis and alcoholysis reactions, leading to the formation of various silanes . The reactivity of "N-(2,6-Dichloro-3-methylphenyl)acetamide" could be inferred from these studies, suggesting that it may also undergo similar reactions depending on the functional groups present.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their thermodynamic stability, vibrational frequencies, and crystal structures, are often determined using spectroscopic and computational methods. The influence of different substituents on these properties has been analyzed in several studies . For example, the effect of methyl substitution on the characteristic frequencies of the amide group was examined . These analyses are relevant for understanding the properties of "N-(2,6-Dichloro-3-methylphenyl)acetamide" and can help predict its behavior in various environments.
Scientific Research Applications
Comparative Metabolism in Human and Rat Liver Microsomes
- Metabolism Pathway Analysis : A study by Coleman et al. (2000) explored the metabolic pathways of various chloroacetamide herbicides, including compounds structurally related to N-(2,6-Dichloro-3-methylphenyl)acetamide. The research identified complex metabolic activation pathways leading to DNA-reactive compounds in rats and humans, demonstrating the importance of understanding these pathways for health and safety assessments.
Soil Reception and Activity Analysis
- Herbicide Interaction with Soil and Crops : An investigation by Banks and Robinson (1986) examined how chloroacetamide herbicides, including structural analogs of N-(2,6-Dichloro-3-methylphenyl)acetamide, interact with soil and crops. The study provided insights into how different levels of straw mulch impact the efficacy and soil reception of these herbicides, offering valuable information for agricultural applications.
Synthesis and Crystal Structure
- Structural Analysis through Synthesis : Research by Ping (2007) focused on the synthesis and crystal structure analysis of a compound similar to N-(2,6-Dichloro-3-methylphenyl)acetamide. This kind of research is crucial for understanding the physical and chemical properties of such compounds, which can inform their practical applications.
properties
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-5-3-4-7(10)9(8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKDFKCEXKPCBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066249 | |
Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dichloro-3-methylphenyl)acetamide | |
CAS RN |
17700-55-9 | |
Record name | N-(2,6-Dichloro-3-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17700-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017700559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-dichloro-3-methylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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